molecular formula C22H27ClN2O3S B11348155 1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11348155
M. Wt: 435.0 g/mol
InChI Key: IPAHRORFDWFGTF-UHFFFAOYSA-N
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Description

1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a chlorobenzyl moiety, and an ethyl-methylphenyl group. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides or acid chlorides.

    Attachment of the Sulfonyl Group: The sulfonyl group is added through sulfonylation reactions, using sulfonyl chlorides in the presence of a base.

    Substitution with the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using chlorobenzyl halides.

    Final Assembly: The ethyl-methylphenyl group is attached through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

  • 1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide
  • 1-[(3-chlorobenzyl)sulfonyl]-N-(6-methylphenyl)piperidine-4-carboxamide
  • 1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxylate

Comparison:

  • Structural Differences: Variations in the substituents on the phenyl ring or the piperidine ring can lead to differences in reactivity and biological activity.
  • Uniqueness: The presence of both the ethyl and methyl groups on the phenyl ring, along with the specific positioning of the sulfonyl and carboxamide groups, gives 1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide unique properties that may enhance its effectiveness in certain applications.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-3-18-8-4-6-16(2)21(18)24-22(26)19-10-12-25(13-11-19)29(27,28)15-17-7-5-9-20(23)14-17/h4-9,14,19H,3,10-13,15H2,1-2H3,(H,24,26)

InChI Key

IPAHRORFDWFGTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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